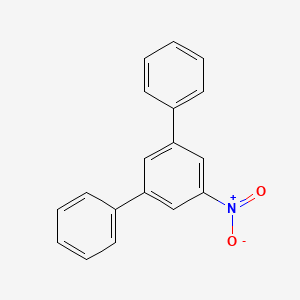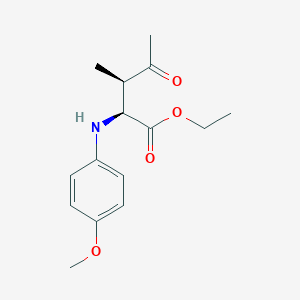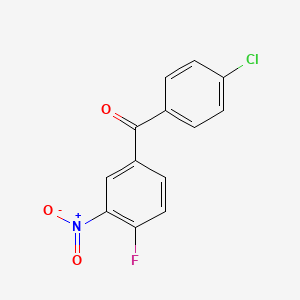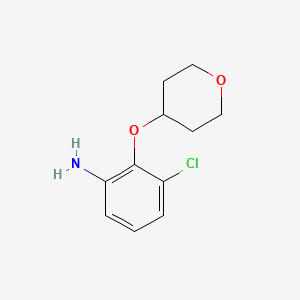
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a chloro-substituted aniline group bonded to a tetrahydropyran ring via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the reaction of 3-chloroaniline with tetrahydropyran-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution on the aniline derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
化学反应分析
Types of Reactions
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with reagents like sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学研究应用
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets. The chloro and ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the context of its use.
相似化合物的比较
Similar Compounds
2-Chloroaniline: Lacks the tetrahydropyran ring, making it less versatile in certain applications.
4-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline: Similar structure but with different substitution pattern, affecting its reactivity and properties.
Tetrahydropyran-4-ol: The alcohol precursor used in the synthesis of the target compound.
Uniqueness
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to the presence of both chloro and tetrahydropyran groups, which confer distinct chemical and physical properties
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
3-chloro-2-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C11H14ClNO2/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8/h1-3,8H,4-7,13H2 |
InChI 键 |
GYDGWSXIGSUFGM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1OC2=C(C=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


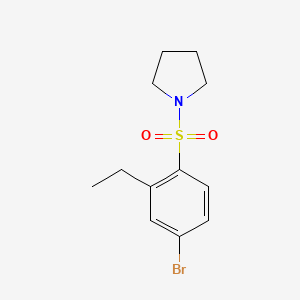

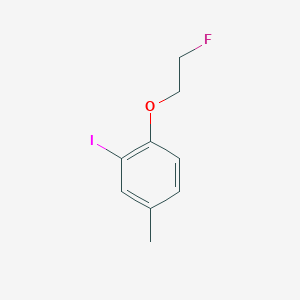
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
![2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)
